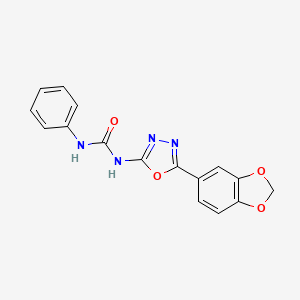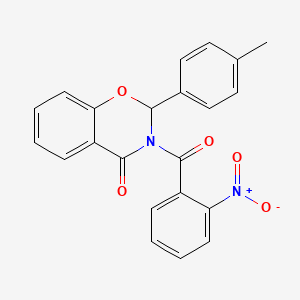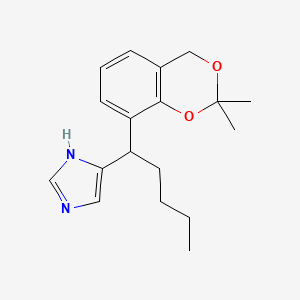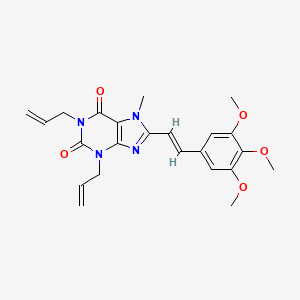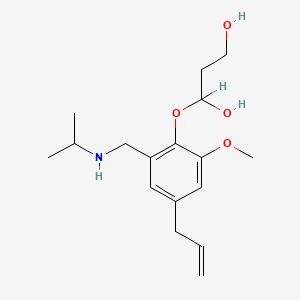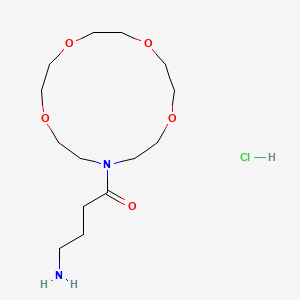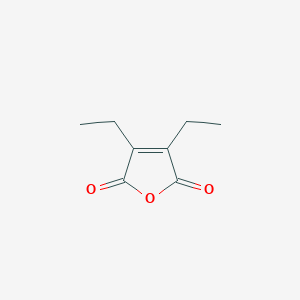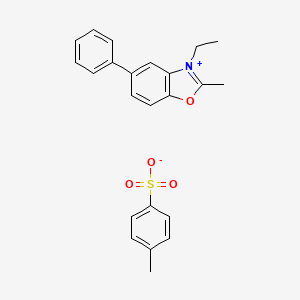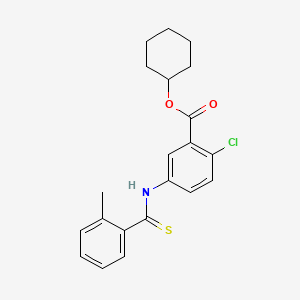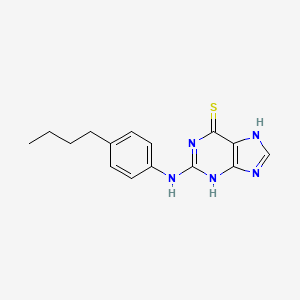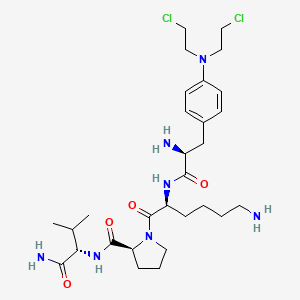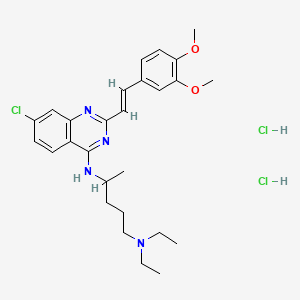
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is a complex organic compound that features a quinazoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride typically involves multi-step organic reactions. The key steps may include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 7-chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 3,4-dimethoxyphenyl group: This can be done via a Heck reaction or similar coupling reactions.
Addition of the diethylamino group: N-alkylation reactions using diethylamine and suitable alkylating agents.
Formation of the dihydrochloride salt: This is typically achieved by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to the formation of reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Industry: As an intermediate in the production of dyes, polymers, or other materials.
Wirkmechanismus
The mechanism of action of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride would depend on its specific application. In medicinal chemistry, it might act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of kinase activity, disruption of protein-protein interactions, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Pentanediamine derivatives: Compounds with similar core structures but different substituents.
Quinazoline derivatives: Compounds with variations in the quinazoline core or different functional groups attached.
Uniqueness
The uniqueness of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(3,4-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
96474-83-8 |
|---|---|
Molekularformel |
C27H37Cl3N4O2 |
Molekulargewicht |
556.0 g/mol |
IUPAC-Name |
4-N-[7-chloro-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C27H35ClN4O2.2ClH/c1-6-32(7-2)16-8-9-19(3)29-27-22-13-12-21(28)18-23(22)30-26(31-27)15-11-20-10-14-24(33-4)25(17-20)34-5;;/h10-15,17-19H,6-9,16H2,1-5H3,(H,29,30,31);2*1H/b15-11+;; |
InChI-Schlüssel |
RGTWUPLWWWSVGH-BXGYHSFXSA-N |
Isomerische SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC(=C(C=C3)OC)OC.Cl.Cl |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC(=C(C=C3)OC)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


